molecular formula C43H90BrN B13869538 Methyl-tri(tetradecyl)azanium;bromide

Methyl-tri(tetradecyl)azanium;bromide

Cat. No.: B13869538
M. Wt: 701.1 g/mol
InChI Key: WFMLFYKNIQZDHA-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl-tri(tetradecyl)azanium;bromide can be synthesized by reacting tetradecylamine with methyl bromide in the presence of a suitable solvent. The reaction typically occurs under mild conditions, with the temperature maintained around 50°C . The reaction can be represented as follows:

C14H29NH2+CH3BrC14H29N(CH3)3Br\text{C}_{14}\text{H}_{29}\text{NH}_2 + \text{CH}_3\text{Br} \rightarrow \text{C}_{14}\text{H}_{29}\text{N}(\text{CH}_3)_3\text{Br} C14​H29​NH2​+CH3​Br→C14​H29​N(CH3​)3​Br

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where tetradecylamine is continuously fed into the reactor along with methyl bromide. The reaction mixture is stirred and maintained at the desired temperature to ensure complete conversion. The product is then purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions

Methyl-tri(tetradecyl)azanium;bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide would yield tetradecyltrimethylammonium iodide .

Mechanism of Action

The primary mechanism of action of methyl-tri(tetradecyl)azanium;bromide involves its interaction with cell membranes. The compound’s cationic nature allows it to bind to the negatively charged components of cell membranes, leading to membrane disruption and cell lysis . This property is particularly useful in applications such as antimicrobial treatments and cell lysis protocols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl-tri(tetradecyl)azanium;bromide is unique due to its specific alkyl chain length (C14), which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and phase transfer catalyst .

Properties

Molecular Formula

C43H90BrN

Molecular Weight

701.1 g/mol

IUPAC Name

methyl-tri(tetradecyl)azanium;bromide

InChI

InChI=1S/C43H90N.BrH/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44(4,42-39-36-33-30-27-24-21-18-15-12-9-6-2)43-40-37-34-31-28-25-22-19-16-13-10-7-3;/h5-43H2,1-4H3;1H/q+1;/p-1

InChI Key

WFMLFYKNIQZDHA-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC.[Br-]

Origin of Product

United States

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